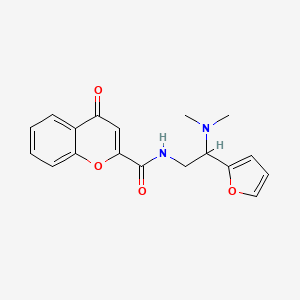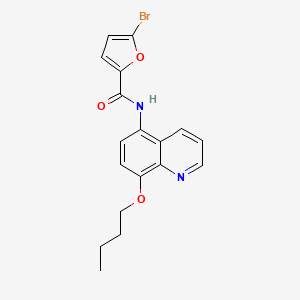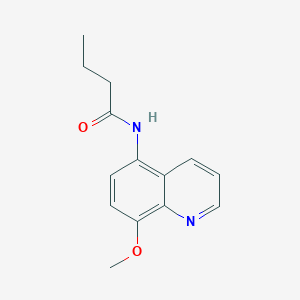![molecular formula C18H14ClN5O2 B11326533 5-chloro-3,6-dimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11326533.png)
5-chloro-3,6-dimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3,6-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran core, substituted with a chloro group, two methyl groups, and a tetrazole ring attached to a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3,6-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and acetophenone derivatives.
Introduction of Substituents: The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while methylation can be done using methyl iodide in the presence of a base.
Attachment of the Tetrazole Ring: The tetrazole ring is introduced through a cycloaddition reaction involving an azide and a nitrile derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-Chloro-3,6-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like the carboxamide.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
医薬品化学: 特定の酵素や受容体を標的とする新規薬剤の開発におけるリード化合物として役立つ可能性があります。
材料科学: その独特の構造は、有機半導体やその他の先端材料の開発に役立つ可能性があります。
生物学研究: 生物学的経路や機構を研究するためのプローブとして使用できます。
作用機序
この化合物の作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの特定の分子標的に作用し、その活性を調節する可能性があります。テトラゾール環とベンゾフランコアは、様々な生物学的標的に相互作用することが知られており、治療効果につながる可能性があります。
6. 類似の化合物との比較
類似の化合物
5-クロロ-3,6-ジメチル-N-[4-(1H-イミダゾール-1-イル)フェニル]-1-ベンゾフラン-2-カルボキサミド: テトラゾール環の代わりにイミダゾール環を持つ類似の構造。
5-クロロ-3,6-ジメチル-N-[4-(1H-ピラゾール-1-イル)フェニル]-1-ベンゾフラン-2-カルボキサミド: テトラゾール環の代わりにピラゾール環を持つ類似の構造。
独自性
5-クロロ-3,6-ジメチル-N-[4-(1H-テトラゾール-1-イル)フェニル]-1-ベンゾフラン-2-カルボキサミドにおけるテトラゾール環の存在は、特定の生物学的標的への結合親和性の向上、および様々な化学修飾の可能性など、ユニークな特性を付与します。
類似化合物との比較
Similar Compounds
5-Chloro-3,6-dimethyl-1-benzofuran-2-carboxamide: Lacks the tetrazole ring, which may result in different biological activities and properties.
3,6-Dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide: Lacks the chloro group, which may affect its reactivity and interactions with molecular targets.
5-Chloro-1-benzofuran-2-carboxamide: Lacks both the methyl groups and the tetrazole ring, leading to distinct chemical and biological properties.
Uniqueness
5-Chloro-3,6-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide is unique due to the presence of both the chloro and tetrazole substituents, which confer specific chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various scientific research applications.
特性
分子式 |
C18H14ClN5O2 |
|---|---|
分子量 |
367.8 g/mol |
IUPAC名 |
5-chloro-3,6-dimethyl-N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H14ClN5O2/c1-10-7-16-14(8-15(10)19)11(2)17(26-16)18(25)21-12-3-5-13(6-4-12)24-9-20-22-23-24/h3-9H,1-2H3,(H,21,25) |
InChIキー |
FGMWBDKTAFKXNL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11326456.png)
![1-[5-(4-Bromophenyl)-7-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B11326459.png)

![dimethyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11326463.png)
![N-[5,7-bis(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B11326467.png)
![(2E)-N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11326472.png)
![4-(butylsulfanyl)-1-(4-ethoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11326475.png)

![N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B11326488.png)
![3-methoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11326509.png)
![Ethyl 4-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11326510.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11326521.png)
![4-(2-methylpropoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11326525.png)
